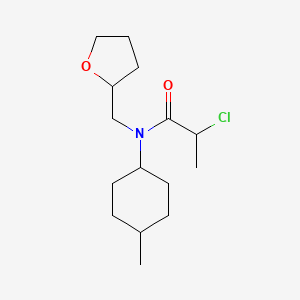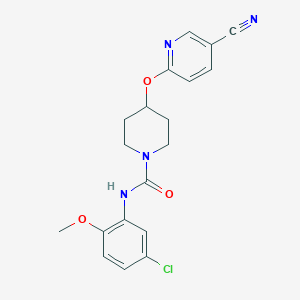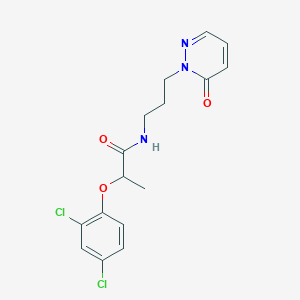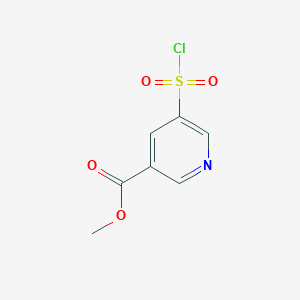![molecular formula C16H13ClF3N3O2 B2493735 (4E)-4-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-ylidene}-4-phenylbutanoic acid CAS No. 338397-43-6](/img/structure/B2493735.png)
(4E)-4-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-ylidene}-4-phenylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to (4E)-4-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-ylidene}-4-phenylbutanoic acid often involves multistep chemical reactions, including Vilsmeier–Haack, diazotization, and hydrazinolysis. These methods are employed to introduce specific functional groups and to build the complex molecular framework characteristic of these compounds (Padalkar, Phatangare, & Sekar, 2013).
Molecular Structure Analysis
The molecular structure of compounds in this category is often elucidated using techniques such as FT-IR, 1H NMR, 13C NMR, mass spectrometry, and elemental analysis. These analytical methods confirm the presence of various functional groups and the overall molecular architecture (Padalkar, Phatangare, & Sekar, 2013).
Chemical Reactions and Properties
Chemical reactions of this compound class can include interactions with other organic molecules to form novel derivatives with varied properties. For example, hydrazones can be synthesized through condensation reactions, demonstrating the compound's reactivity and versatility in organic synthesis (Mickevičius et al., 2009).
Physical Properties Analysis
The physical properties, such as fluorescence quantum yields and thermal stability, are significant for understanding the behavior of these compounds under different conditions. Their good fluorescence quantum yields and reasonable thermal stability make them candidates for applications in materials science (Padalkar, Phatangare, & Sekar, 2013).
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
- The molecule 4-amino-3-phenylbutanoic acid, a related compound to the requested chemical, has been utilized to prepare tetrazole-containing derivatives. This showcases the potential of such compounds for forming derivatives with interesting properties (Putis, Shuvalova, & Ostrovskii, 2008).
Bifunctional Chelators for Technetium
- 6-Hydrazinonicotinic acid (HYNIC), a compound structurally similar to the requested molecule, is a well-known bifunctional technetium-binding ligand. This indicates potential uses of similar compounds in radiolabeling and imaging (Meszaros, Dose, Biagini, & Blower, 2011).
Heterocyclic Synthesis
- The synthesis of Pyridine-2(1H)-thione from related compounds suggests potential pathways for synthesizing novel heterocyclic derivatives with interesting biological activities (Elneairy, 2010).
Novel Synthesis Techniques
- The synthesis of novel 1,2,4-triazoles from isonicotinic acid hydrazide indicates a route for producing related compounds with potential antimicrobial activities (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).
Anticancer Activity and Molecular Docking
- The synthesis and evaluation of anticancer activity of new 3(2h)-one pyridazinone derivatives highlight potential therapeutic applications of similar compounds (Mehvish & Kumar, 2022).
Eigenschaften
IUPAC Name |
(4E)-4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinylidene]-4-phenylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3N3O2/c17-12-8-11(16(18,19)20)9-21-15(12)23-22-13(6-7-14(24)25)10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H,21,23)(H,24,25)/b22-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFFQJWDKJXBUPB-LPYMAVHISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NNC2=C(C=C(C=N2)C(F)(F)F)Cl)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/NC2=C(C=C(C=N2)C(F)(F)F)Cl)/CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Cyanoethyl)thio]acetic acid](/img/structure/B2493653.png)

![2-(Oxolan-2-ylmethyl)-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridine;hydrochloride](/img/structure/B2493655.png)


![3-decyl-1-methyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2493660.png)


![2,3-dichloro-3-[(2-chlorobenzyl)sulfanyl]-N-(6-methoxy-3-pyridinyl)acrylamide](/img/structure/B2493666.png)




![Spiro[bicyclo[2.2.1]heptane-2,3'-cyclobutane]-1'-one](/img/structure/B2493674.png)